molecular formula C29H32N2O5 B10913834 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole CAS No. 1006341-07-6

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10913834
CAS No.: 1006341-07-6
M. Wt: 488.6 g/mol
InChI Key: ZULREGAROCKWRB-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the base-catalyzed Claisen-Schmidt condensation, where an ethanolic solution of p-bromo benzaldehyde and 3,4-dimethoxy acetophenone is stirred in the presence of potassium hydroxide . This is followed by further reactions to introduce the pyrazole ring and other functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methoxybenzyl)-1H-pyrazole apart is its specific combination of functional groups and the pyrazole ring, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1006341-07-6

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C29H32N2O5/c1-7-23-28(20-10-14-24(33-3)26(16-20)35-5)30-31(18-19-8-12-22(32-2)13-9-19)29(23)21-11-15-25(34-4)27(17-21)36-6/h8-17H,7,18H2,1-6H3

InChI Key

ZULREGAROCKWRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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